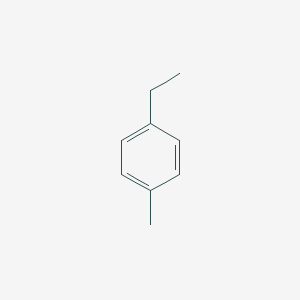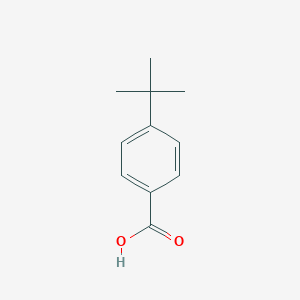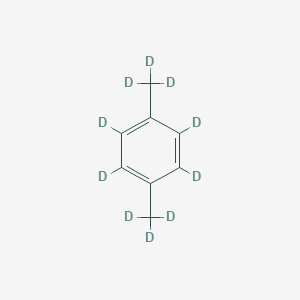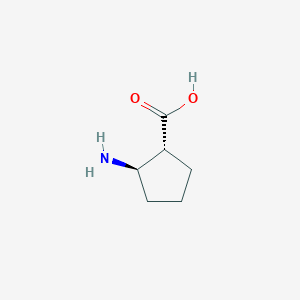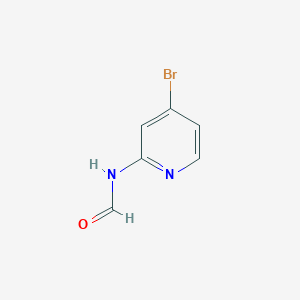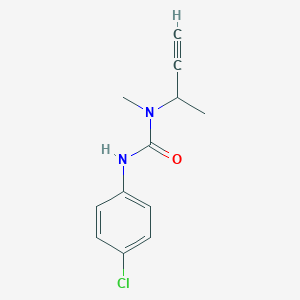
Buturon
Vue d'ensemble
Description
“Buturon” is a chemical compound used as a herbicide . Its chemical formula is C₁₂H₁₃ClN₂O and its molecular weight is 236.70 g/mol . The compound is also known as acetylene quaternary ammonium salt .
Molecular Structure Analysis
The molecular structure of Buturon consists of carbon ©, hydrogen (H), chlorine (Cl), nitrogen (N), and oxygen (O) atoms . The canonical SMILES string for Buturon is CC(C#C)N(C)C(=O)NC1=CC=C(C=C1)Cl , which provides a text representation of the compound’s structure.
Physical And Chemical Properties Analysis
Buturon is a white crystalline solid . It’s soluble in water and organic solvents . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.
Applications De Recherche Scientifique
Buturon in Scientific Research
Buturon, known by its chemical name N-butyl-N’-phenylurea, is a compound with several applications in scientific research. Below are detailed sections on its unique applications:
Agriculture Herbicide Application: Buturon is classified as a phenylurea herbicide used in agriculture for the selective control of annual and perennial weeds. It operates by inhibiting the photosynthesis pathways of these weeds, effectively managing their growth without harming the crops .
Analytical Chemistry Reference Standard: In analytical chemistry, Buturon serves as a reference standard for quantifying analytes in aqueous samples. It is utilized in various chromatographic techniques to ensure accurate measurement and analysis .
Safety and Hazards
Mécanisme D'action
Target of Action
Buturon, also known as Bupropion, primarily targets the norepinephrine and dopamine neurotransmitters in the brain . It binds to the norepinephrine transporter (NET) and the dopamine transporter (DAT) .
Mode of Action
Buturon acts as a norepinephrine/dopamine reuptake inhibitor (NDRI) . It weakly inhibits the enzymes involved in the uptake of norepinephrine and dopamine from the synaptic cleft, thereby prolonging their duration of action within the neuronal synapse and the downstream effects of these neurotransmitters . This unique mode of action differentiates Buturon from other antidepressants such as Monoamine Oxidase Inhibitors (MAOIs), Tricyclic Antidepressants (TCAs), or Selective Serotonin Reuptake Inhibitors (SSRIs) .
Biochemical Pathways
It is known that buturon increases extracellular dopamine and norepinephrine concentrations in both the nucleus accumbens and the prefrontal cortex .
Pharmacokinetics
Buturon is extensively metabolized, with only 5 to 20% reaching the systemic circulation . Its metabolites are pharmacologically active; however, hydroxybupropion is half as potent, whereas threohydrobupropion and erythrohydrobupropion are 5-fold less potent than Buturon . The elimination half-life of Buturon is approximately 21 hours, and steady-state is generally reached within 8 days .
Result of Action
The molecular and cellular effects of Buturon’s action primarily involve the prolongation of the action of norepinephrine and dopamine within the neuronal synapse . This results in enhanced monoaminergic neurotransmission . Buturon is less likely to cause sexual side effects, sedation, or weight gain as compared to SSRIs or TCAs .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Buturon. For instance, extreme weather conditions can affect the transportation and delivery of the drug . Additionally, cultural factors can shape how people feel about the use of certain medications, which can indirectly influence the efficacy of Buturon .
Propriétés
IUPAC Name |
1-but-3-yn-2-yl-3-(4-chlorophenyl)-1-methylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O/c1-4-9(2)15(3)12(16)14-11-7-5-10(13)6-8-11/h1,5-9H,2-3H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYYMILHAKOURNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#C)N(C)C(=O)NC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5041699 | |
| Record name | Buturon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5041699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Buturon | |
CAS RN |
3766-60-7 | |
| Record name | Buturon | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3766-60-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Buturon [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003766607 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Buturon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5041699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Buturon | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.080 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTURON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1961BJU91F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



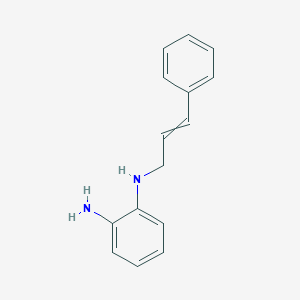

![4-[Bis(trimethylsilyl)methyl]pyridine](/img/structure/B166473.png)
